(2-Chloro-6-cyclopropylphenyl)boronic acid
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Overview
Description
(2-Chloro-6-cyclopropylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a cyclopropyl group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of various boronic acids.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-cyclopropylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most widely used reactions involving boronic acids.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
(2-Chloro-6-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Chloro-6-cyclopropylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product . The presence of the cyclopropyl and chlorine substituents can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl ring and no additional substituents.
4-Formylphenylboronic Acid: Contains a formyl group instead of a chlorine and cyclopropyl group.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
(2-Chloro-6-cyclopropylphenyl)boronic acid is unique due to the presence of both a chlorine atom and a cyclopropyl group on the phenyl ring. These substituents can significantly influence the compound’s reactivity, making it a valuable reagent for specific synthetic applications. The cyclopropyl group, in particular, can introduce strain and steric effects that can be exploited in the design of novel chemical reactions and materials.
Properties
Molecular Formula |
C9H10BClO2 |
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Molecular Weight |
196.44 g/mol |
IUPAC Name |
(2-chloro-6-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BClO2/c11-8-3-1-2-7(6-4-5-6)9(8)10(12)13/h1-3,6,12-13H,4-5H2 |
InChI Key |
MRWRJNRHGAOHKR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1Cl)C2CC2)(O)O |
Origin of Product |
United States |
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